molecular formula C16H16ClNO2 B267787 N-(4-chlorobenzyl)-2-phenoxypropanamide

N-(4-chlorobenzyl)-2-phenoxypropanamide

Cat. No.: B267787
M. Wt: 289.75 g/mol
InChI Key: HYVWRJMMKPISMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorobenzyl)-2-phenoxypropanamide is a propanamide derivative featuring a 4-chlorobenzyl group attached to the amide nitrogen and a phenoxy substituent at the second carbon of the propanamide backbone.

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-phenoxypropanamide

InChI

InChI=1S/C16H16ClNO2/c1-12(20-15-5-3-2-4-6-15)16(19)18-11-13-7-9-14(17)10-8-13/h2-10,12H,11H2,1H3,(H,18,19)

InChI Key

HYVWRJMMKPISMH-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1=CC=C(C=C1)Cl)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)Cl)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Benzyl Group) Substituents (Propanamide Backbone) Key Features
Hypothetical Target Compound C₁₆H₁₅ClNO₂ ~295.75 4-Chlorobenzyl 2-Phenoxy Unsubstituted phenoxy group
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorobenzyl)propanamide C₁₇H₁₆Cl₃NO₂ 372.67 3,4-Dichlorobenzyl 2-(4-Chloro-2-methylphenoxy) Higher lipophilicity due to Cl/methyl groups
N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide C₁₈H₁₇ClN₃O₂ 364.80 4-Chlorobenzyl 2-Cyano, 3-(4-methoxyphenylamino) Electron-withdrawing cyano group; methoxy enhances solubility
N-(4-Chlorobenzyl)-1-phenyl-2-propanamine Hydrochloride C₁₆H₁₇ClN·HCl 300.24 4-Chlorobenzyl 1-Phenyl-2-propanamine Amine hydrochloride salt (enhanced bioavailability)

Key Observations :

  • Lipophilicity : The 3,4-dichlorobenzyl group in ’s compound increases hydrophobicity compared to the 4-chlorobenzyl analog .
  • Electronic Effects: The cyano group in ’s compound may influence reactivity or binding interactions via electron withdrawal .
  • Bioavailability : Amine salts (e.g., ) often exhibit improved solubility and absorption compared to neutral amides .

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